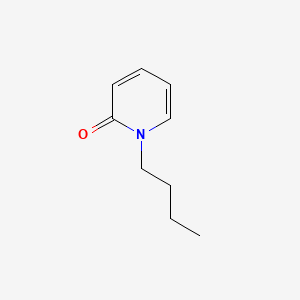
1-Butyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a butyl group at the 1-position and a keto group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butylpyridin-2(1H)-one can be synthesized through several methods. One common approach involves the alkylation of pyridin-2(1H)-one with butyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridin-2(1H)-one, followed by the addition of butyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-butylpyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-butyl-2-hydroxypyridine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, strong bases.
Major Products:
Oxidation: 1-Butylpyridin-2(1H)-one N-oxide.
Reduction: 1-Butyl-2-hydroxypyridine.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Aplicaciones Científicas De Investigación
1-Butylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-butylpyridin-2(1H)-one involves its interaction with specific molecular targets. The keto group at the 2-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets.
Comparación Con Compuestos Similares
1-Butylpyridin-2(1H)-one can be compared with other pyridin-2(1H)-one derivatives:
1-Methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a butyl group. It has different solubility and reactivity properties.
1-Ethylpyridin-2(1H)-one: Contains an ethyl group, leading to variations in its chemical behavior and applications.
1-Propylpyridin-2(1H)-one: The propyl group affects its physical and chemical properties compared to the butyl derivative.
The uniqueness of 1-butylpyridin-2(1H)-one lies in its specific combination of hydrophobic and hydrogen-bonding interactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
27361-14-4 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-butylpyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-7-10-8-5-4-6-9(10)11/h4-6,8H,2-3,7H2,1H3 |
Clave InChI |
BZVYKHSPGOAMDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=CC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















